molecular formula C10H11N3O B12744291 2,4-Dihydro-4-ethyl-5-phenyl-3H-1,2,4-triazol-3-one CAS No. 93690-17-6

2,4-Dihydro-4-ethyl-5-phenyl-3H-1,2,4-triazol-3-one

Cat. No.: B12744291
CAS No.: 93690-17-6
M. Wt: 189.21 g/mol
InChI Key: KUYSJYIEGDSSOY-UHFFFAOYSA-N
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Description

2,4-Dihydro-4-ethyl-5-phenyl-3H-1,2,4-triazol-3-one is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydro-4-ethyl-5-phenyl-3H-1,2,4-triazol-3-one can be achieved through several methods. One common approach involves the reaction of isothiocyanates with hydrazides, followed by cyclization. Another method includes the reaction of 1,3,4-oxadiazoles with hydrazine . Additionally, thermal cyclization of acylated thiosemicarbazides or the reaction between carboxylic acids and hydrazinecarbothiohydrazides can also yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydro-4-ethyl-5-phenyl-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,4-Dihydro-4-ethyl-5-phenyl-3H-1,2,4-triazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dihydro-4-ethyl-5-phenyl-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include the disruption of metabolic processes and interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5-propoxy-1,2,4-triazol-3-one
  • 5-Mercapto-1,3,4-oxadiazole
  • 1,3,4-Oxadiazole derivatives

Uniqueness

2,4-Dihydro-4-ethyl-5-phenyl-3H-1,2,4-triazol-3-one is unique due to its specific structural features and the presence of both ethyl and phenyl groups.

Properties

IUPAC Name

4-ethyl-3-phenyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-2-13-9(11-12-10(13)14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYSJYIEGDSSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70918209
Record name 4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70918209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93690-17-6
Record name 4-Ethyl-2,4-dihydro-5-phenyl-3H-1,2,4-triazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93690-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093690176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70918209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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